Home > Products > Screening Compounds P85745 > N-(4-phenoxyphenyl)-4-quinazolinamine
N-(4-phenoxyphenyl)-4-quinazolinamine -

N-(4-phenoxyphenyl)-4-quinazolinamine

Catalog Number: EVT-5703755
CAS Number:
Molecular Formula: C20H15N3O
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-phenoxyphenyl)-4-quinazolinamine is a core structural motif found in several research compounds with biological activity. It is particularly important in the development of novel tyrosine kinase inhibitors, which have shown promise as anticancer agents. []

Mechanism of Action

While N-(4-phenoxyphenyl)-4-quinazolinamine itself has not been extensively studied for its mechanism of action, derivatives incorporating this structural motif have been explored as tyrosine kinase inhibitors. [, ] These inhibitors typically bind to the ATP-binding site of the tyrosine kinase enzyme, preventing phosphorylation and downstream signaling events crucial for cancer cell growth and survival. []

Gefitinib

  • Compound Description: Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, is an anilinoquinazoline compound. It functions as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR). Gefitinib has been approved for the treatment of locally advanced or metastatic non-small cell lung cancer after failure of both platinum-based and docetaxel chemotherapies. []
  • Relevance: Gefitinib shares the core quinazolinamine structure with N-(4-phenoxyphenyl)-4-quinazolinamine. The primary structural difference lies in the substituent at the N atom of the quinazolinamine ring. While gefitinib has a substituted phenyl ring at this position, N-(4-phenoxyphenyl)-4-quinazolinamine incorporates a 4-phenoxyphenyl group. []

Erlotinib

  • Compound Description: Erlotinib, chemically known as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, is another tyrosine kinase inhibitor with structural similarities to gefitinib. It is primarily used for treating specific types of non-small cell lung cancer and pancreatic cancer. [, ]
  • Relevance: Similar to gefitinib, erlotinib possesses the central quinazolinamine scaffold found in N-(4-phenoxyphenyl)-4-quinazolinamine. Both molecules diverge in their substituents at the quinazolinamine's N atom. Erlotinib features a substituted ethynylphenyl group, unlike the 4-phenoxyphenyl group in the target compound. [, ]
  • Compound Description: This compound is a tyrosine kinase inhibitor, specifically identified as a potential therapeutic agent for its inhibitory activity against various tyrosine kinases. Notably, it exhibits polymorphism, with distinct crystal forms (polymorphs A and B) possessing unique physicochemical properties. []
  • Relevance: This compound shares the core 4-quinazolinamine structure with N-(4-phenoxyphenyl)-4-quinazolinamine. Both molecules differ in their substituents at the N atom of the quinazolinamine ring. []

Lapatinib

  • Compound Description: Lapatinib, chemically known as N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine, is a tyrosine kinase inhibitor. It is used in conjunction with capecitabine for treating advanced or metastatic breast cancers that overexpress HER2 (ErbB2). Lapatinib's effectiveness is attributed to its ability to inhibit the tyrosine kinase activity of both EGFR (ErbB1) and HER2. [, ]
  • Relevance: Similar to the previous compounds, lapatinib possesses the central quinazolinamine scaffold found in N-(4-phenoxyphenyl)-4-quinazolinamine. The key distinction lies in the substituent at the N atom of the quinazolinamine ring. Lapatinib incorporates a more complex substituted phenyl group compared to the 4-phenoxyphenyl group in N-(4-phenoxyphenyl)-4-quinazolinamine. [, ]

3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574)

  • Compound Description: 3-Nitro-N-(4-phenoxyphenyl) benzamide, also known as ICA-105574, is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. This channel plays a crucial role in shaping the cardiac action potential and influencing its duration. ICA-105574's primary mechanism of action involves the removal of hERG channel inactivation, leading to a significant increase in current amplitudes. [, ]
  • Relevance: 3-Nitro-N-(4-phenoxyphenyl) benzamide shares the 4-phenoxyphenyl substructure with N-(4-phenoxyphenyl)-4-quinazolinamine. In both compounds, the 4-phenoxyphenyl group is directly attached to the nitrogen atom of an amide group. This structural similarity suggests potential shared pharmacophoric features. [, ]

N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives

  • Compound Description: This series of compounds represents a novel class of nonsteroidal progesterone receptor (PR) antagonists. PR plays a crucial role in various physiological processes, including the female reproductive system. PR antagonists are considered potential therapeutic candidates for treating uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. []
  • Relevance: The N-(4-phenoxyphenyl)benzenesulfonamide derivatives share the common 4-phenoxyphenyl substructure with N-(4-phenoxyphenyl)-4-quinazolinamine. The primary difference lies in the presence of a benzenesulfonamide group instead of the 4-quinazolinamine moiety. This structural similarity indicates that these compounds could offer valuable insights into developing novel PR antagonists. []

2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides

  • Compound Description: This class of compounds exhibits potent inhibitory activity against the replication of human cytomegalovirus (HCMV). These uracil derivatives, featuring an N-(4-phenoxyphenyl)acetamide moiety at N3 of the pyrimidine ring, have demonstrated promising antiviral properties against both AD-169 and Davis strains of HCMV in HEL cell cultures. []
  • Relevance: These compounds share the 4-phenoxyphenyl substructure with N-(4-phenoxyphenyl)-4-quinazolinamine, with both having the 4-phenoxyphenyl group directly linked to the nitrogen atom of an amide group. This shared structural feature suggests a possible common pharmacophoric element contributing to their respective biological activities. []
Overview

N-(4-phenoxyphenyl)-4-quinazolinamine is a chemical compound characterized by a quinazoline ring system linked to a phenoxyphenyl moiety through an amino group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing tyrosine kinase inhibitors, which are crucial in cancer therapy. The compound's ability to interact with various biological targets is attributed to its multiple aromatic rings and nitrogen atoms, facilitating non-covalent interactions such as π-π stacking and hydrogen bonding .

Source

The compound is cataloged under the CAS number 126456-06-2, indicating its recognition in chemical databases. It can be synthesized from commercially available starting materials, making it accessible for research and development purposes .

Classification

N-(4-phenoxyphenyl)-4-quinazolinamine falls under the category of heterocyclic compounds, specifically quinazolines. Quinazolines are known for their diverse biological activities and are often explored for their pharmacological potential in various therapeutic areas, including oncology and neurology .

Synthesis Analysis

Methods

The synthesis of N-(4-phenoxyphenyl)-4-quinazolinamine can be achieved through several methods:

  1. Multi-step Synthesis: This involves starting from commercially available materials, where intermediates are formed through various chemical reactions. For instance, one approach utilizes o-aminobenzamide and aldehydes to form quinazoline derivatives .
  2. Phase Transfer Catalysis: This method has been employed for synthesizing polyesters that contain the N-(4-phenoxyphenyl)-4-quinazolinamine linkage, showcasing the versatility of this compound in creating diverse chemical architectures.
  3. Electrophilic Aromatic Substitution: The presence of aromatic rings allows for electrophilic substitution reactions, which can introduce various substituents to tailor the compound's properties for specific applications.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. For example, reactions may be carried out in non-reactive organic solvents or under specific temperature ranges to optimize yields and purity.

Molecular Structure Analysis

Structure

N-(4-phenoxyphenyl)-4-quinazolinamine features a quinazoline core structure with a phenoxy group attached at one end. The molecular formula is C17_{17}H16_{16}N2_{2}O, indicating the presence of two nitrogen atoms within the quinazoline ring and an oxygen atom in the phenoxy group.

Data

Key structural data includes:

  • Molecular Weight: Approximately 284.32 g/mol
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for similar compounds.
Chemical Reactions Analysis

N-(4-phenoxyphenyl)-4-quinazolinamine can undergo various chemical reactions due to its functional groups:

  1. Alkylation and Acylation: The nitrogen atoms in the amino group can be modified through alkylation or acylation reactions to alter pharmacological properties.
  2. Electrophilic Aromatic Substitution: The aromatic rings allow for further diversification through substitutions that can enhance biological activity or alter solubility characteristics.
  3. Potential Degradation Pathways: Understanding the stability of N-(4-phenoxyphenyl)-4-quinazolinamine under different conditions is crucial for its application in drug development.
Physical and Chemical Properties Analysis

Physical Properties

N-(4-phenoxyphenyl)-4-quinazolinamine is characterized by:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility may vary based on the solvent used; polar solvents generally enhance solubility due to potential hydrogen bonding interactions.

Chemical Properties

The compound exhibits:

Applications

N-(4-phenoxyphenyl)-4-quinazolinamine has several scientific applications:

  1. Drug Development: It serves as a scaffold for developing novel tyrosine kinase inhibitors aimed at treating various cancers.
  2. Biological Research: Its derivatives are utilized in studies exploring mitochondrial function and signaling pathways relevant to diseases like Huntington's disease .
  3. Material Science: The quinazoline framework is also being investigated for potential applications in luminescent materials and bioimaging technologies due to its unique optical properties .
Introduction to Quinazolinamine Derivatives

Structural Significance of Quinazoline Scaffolds in Medicinal Chemistry

Quinazoline derivatives represent a privileged heterocyclic scaffold in drug discovery due to their remarkable structural versatility and diverse pharmacological profiles. The quinazoline core consists of a fused bicyclic system incorporating benzene and pyrimidine rings, providing multiple sites for structural modification. This planar configuration facilitates interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts. The electron-rich nitrogen atoms (N1 and N3) serve as hydrogen bond acceptors, while C2 and C4 positions offer points for functional group attachment, enabling precise modulation of physicochemical properties and target affinity. Quinazoline derivatives exhibit a broad spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects [1] [8]. The structural rigidity of the quinazoline ring system contributes to its ability to maintain defined spatial orientations of pharmacophoric elements when interacting with biological targets, making it an invaluable template in rational drug design [6] [9].

Role of Phenoxyphenyl Substitution in Bioactivity Modulation

The incorporation of 4-phenoxyphenyl substituents at the C4-position of quinazolinamine derivatives significantly enhances their pharmacological potential through multiple mechanisms. The terminal phenoxy group serves as a bioisostere for various aromatic systems while providing distinct electronic and steric properties. This moiety enables extended conjugation across the molecule, facilitating enhanced interactions with hydrophobic protein pockets. The oxygen bridge in the phenoxyphenyl group imparts conformational flexibility while serving as a hydrogen bond acceptor, potentially improving binding affinity and selectivity. Additionally, the diaryl ether linkage confers metabolic stability compared to direct aryl-aryl linkages, potentially enhancing pharmacokinetic profiles [4]. The phenoxyphenyl substituent's planar configuration allows for optimal π-π stacking interactions with tyrosine and phenylalanine residues in enzyme binding sites, as demonstrated in kinase inhibitors and NF-κB pathway modulators [3] [4]. The para-position on the terminal phenyl ring serves as a strategic modification point, with electron-donating groups (e.g., methoxy) enhancing hydrogen bonding capacity and electron-withdrawing groups (e.g., halogens) influencing electron distribution across the entire molecular framework [4] [9].

Historical Development of N-(4-Phenoxyphenyl)-4-Quinazolinamine Derivatives

The development of N-(4-phenoxyphenyl)-4-quinazolinamine derivatives represents a convergence of quinazoline medicinal chemistry and structure-based drug design. Early research focused on simple 4-anilinoquinazolines as kinase inhibitors, exemplified by gefitinib and erlotinib [8] [9]. The strategic replacement of the aniline moiety with 4-phenoxyaniline emerged as a significant advancement, addressing limitations of first-generation compounds. This modification originated from observations that bulky substituents at the C4 position could enhance selectivity toward specific biological targets while reducing off-target effects [3]. The incorporation of the phenoxyphenyl group was further optimized through structure-activity relationship (SAR) studies, which revealed that the oxygen linkage provided optimal spatial separation between the quinazoline core and terminal phenyl ring, enabling favorable interactions with allosteric binding pockets [4]. Significant milestones include the development of derivatives targeting epidermal growth factor receptor (EGFR) with improved selectivity profiles, and more recently, compounds designed to inhibit NF-κB signaling pathways with reduced cytotoxicity compared to earlier chemotypes [3]. The evolution of these derivatives demonstrates how strategic incorporation of the phenoxyphenyl moiety has expanded the therapeutic applications of quinazolinamines beyond oncology to inflammatory and infectious diseases [1] [9].

Table 1: Evolution of Key Quinazolinamine Derivatives

Structural FeatureRepresentative CompoundPrimary TargetTherapeutic Application
4-AnilinoquinazolineGefitinibEGFRNon-small cell lung cancer
4-(3-Chloro-4-fluoroanilino)LapatinibEGFR/HER2Breast cancer
N-(4-Phenoxyphenyl)quinazolin-4-amineBasic scaffoldUndefinedBroad-spectrum lead
Alkylthiourea-phenoxyphenylquinazolineCompound 19 [3]NF-κB translocationAnti-inflammatory

Properties

Product Name

N-(4-phenoxyphenyl)-4-quinazolinamine

IUPAC Name

N-(4-phenoxyphenyl)quinazolin-4-amine

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)24-17-12-10-15(11-13-17)23-20-18-8-4-5-9-19(18)21-14-22-20/h1-14H,(H,21,22,23)

InChI Key

RJOICMFRJBMONF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.